molecular formula C26H27N5O B12038989 N-{4-[(4-cyano-3-methyl-2-pentylpyrido[1,2-a]benzimidazol-1-yl)amino]phenyl}acetamide

N-{4-[(4-cyano-3-methyl-2-pentylpyrido[1,2-a]benzimidazol-1-yl)amino]phenyl}acetamide

Cat. No.: B12038989
M. Wt: 425.5 g/mol
InChI Key: MPWYXKNAIKSTTP-UHFFFAOYSA-N
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Description

N-{4-[(4-cyano-3-methyl-2-pentylpyrido[1,2-a]benzimidazol-1-yl)amino]phenyl}acetamide is a complex organic compound with a molecular formula of C26H27N5O. It is part of the pyrido[1,2-a]benzimidazole family, known for their diverse biological activities, including anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-cyano-3-methyl-2-pentylpyrido[1,2-a]benzimidazol-1-yl)amino]phenyl}acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors and stringent control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and pentyl groups.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

N-{4-[(4-cyano-3-methyl-2-pentylpyrido[1,2-a]benzimidazol-1-yl)amino]phenyl}acetamide has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interaction with cellular DNA, inhibiting the replication process. It targets specific enzymes involved in DNA synthesis, leading to cell cycle arrest and apoptosis (programmed cell death). The pathways involved include the inhibition of topoisomerase enzymes, which are crucial for DNA unwinding during replication .

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(4-cyano-2-isopentyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]phenyl}acetamide
  • N-{4-[(2-butyl-4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]phenyl}acetamide
  • N-{4-[(4-cyano-3-phenylpyrido[1,2-a]benzimidazol-1-yl)amino]phenyl}acetamide

Uniqueness

What sets N-{4-[(4-cyano-3-methyl-2-pentylpyrido[1,2-a]benzimidazol-1-yl)amino]phenyl}acetamide apart is its specific substitution pattern, which enhances its biological activity and selectivity towards cancer cells. This makes it a promising candidate for further development as an anticancer agent .

Properties

Molecular Formula

C26H27N5O

Molecular Weight

425.5 g/mol

IUPAC Name

N-[4-[(4-cyano-3-methyl-2-pentylpyrido[1,2-a]benzimidazol-1-yl)amino]phenyl]acetamide

InChI

InChI=1S/C26H27N5O/c1-4-5-6-9-21-17(2)22(16-27)26-30-23-10-7-8-11-24(23)31(26)25(21)29-20-14-12-19(13-15-20)28-18(3)32/h7-8,10-15,29H,4-6,9H2,1-3H3,(H,28,32)

InChI Key

MPWYXKNAIKSTTP-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NC4=CC=C(C=C4)NC(=O)C

Origin of Product

United States

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